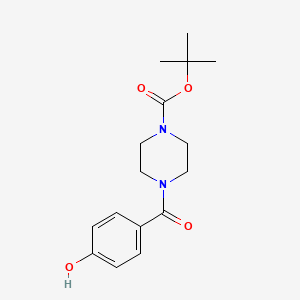
3-Bromo-9-propyl-9H-carbazole
Overview
Description
3-Bromo-9-propyl-9H-carbazole: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties
Mechanism of Action
Target of Action
The primary target of 3-Bromo-9-propyl-9H-carbazole is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The compound acts as an agonist for this receptor .
Mode of Action
This compound interacts with its target by binding to the aryl hydrocarbon receptor. This binding can activate the receptor and initiate a series of biochemical reactions . The compound’s brominated 9H-carbazole structure is crucial for this interaction .
Result of Action
The activation of the aryl hydrocarbon receptor by this compound can lead to various molecular and cellular effects. The specific effects depend on the biological context and require further investigation .
Biochemical Analysis
Biochemical Properties
3-Bromo-9-propyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to environmental toxins. This compound acts as an agonist of AhR, binding to the receptor and modulating its activity . This interaction can lead to changes in the expression of genes involved in detoxification processes and other cellular responses.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by this compound can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect the expression of genes related to cell proliferation, apoptosis, and inflammation, thereby impacting cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The binding of this compound to AhR leads to the translocation of the receptor to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription . This mechanism highlights the role of this compound in regulating gene expression and cellular responses to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic exposure studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can activate AhR and induce the expression of detoxification enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity, immunotoxicity, and disruption of endocrine function . These dose-dependent effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. Upon activation by AhR, these enzymes metabolize this compound into various metabolites, which can further interact with other biomolecules and influence metabolic flux . The compound’s metabolism can also affect the levels of endogenous metabolites, potentially altering cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in the liver, where it exerts its effects on detoxification pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can interact with target biomolecules and modulate their activity. For example, the binding of this compound to AhR in the cytoplasm leads to its translocation to the nucleus, where it regulates gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-propyl-9H-carbazole typically involves the bromination of 9-propyl-9H-carbazole. One common method is the reaction of 9-propyl-9H-carbazole with N-bromosuccinimide (NBS) in an appropriate solvent such as tetrahydrofuran at room temperature . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-9-propyl-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The carbazole core can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or alter the propyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products may include carbazole quinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated carbazole or reduced propyl derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-9-propyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, carbazole derivatives are studied for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities .
Medicine: Carbazole derivatives, including this compound, are investigated for their potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent optoelectronic properties .
Comparison with Similar Compounds
- 3-Bromo-9H-carbazole
- 9-Propyl-9H-carbazole
- 3-Methyl-9H-carbazole
- 3,6-Dibromo-9H-carbazole
Comparison: 3-Bromo-9-propyl-9H-carbazole is unique due to the presence of both a bromine atom and a propyl group, which enhance its reactivity and potential applications compared to other carbazole derivatives. For example, 3-Bromo-9H-carbazole lacks the propyl group, which may limit its solubility and reactivity in certain applications. Similarly, 9-Propyl-9H-carbazole lacks the bromine atom, reducing its potential for further functionalization through substitution reactions .
Properties
IUPAC Name |
3-bromo-9-propylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUGURGUESHHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)













